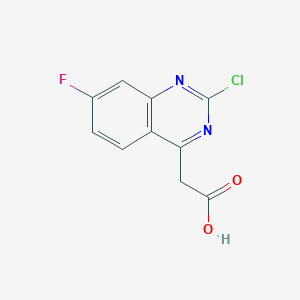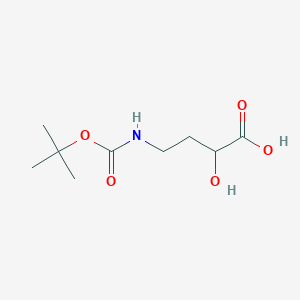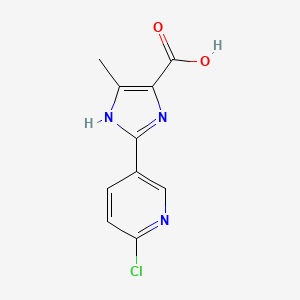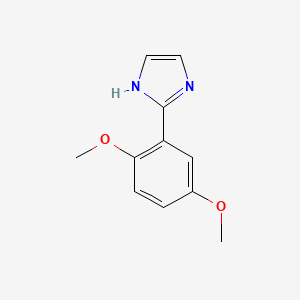
3-Iodo-6-(trifluoromethoxy)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-6-(trifluoromethoxy)-1H-indazole is a chemical compound that belongs to the class of indazoles, which are bicyclic compounds containing a pyrazole fused to a benzene ring. The presence of iodine and trifluoromethoxy groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(trifluoromethoxy)-1H-indazole typically involves the introduction of iodine and trifluoromethoxy groups onto an indazole scaffold. One common method involves the iodination of 6-(trifluoromethoxy)-1H-indazole using iodine or an iodine-containing reagent under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-6-(trifluoromethoxy)-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the indazole ring.
Aplicaciones Científicas De Investigación
3-Iodo-6-(trifluoromethoxy)-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for interactions with various biological targets.
Material Science: The compound’s properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Iodo-6-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The iodine and trifluoromethoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-iodo-6-(trifluoromethoxy)-4-pyridinyl]acetic acid: This compound shares the trifluoromethoxy and iodine groups but differs in its core structure.
3-Iodo-6-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonamide: Another compound with similar functional groups but a different core structure.
Uniqueness
3-Iodo-6-(trifluoromethoxy)-1H-indazole is unique due to its specific indazole core structure combined with the iodine and trifluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H4F3IN2O |
|---|---|
Peso molecular |
328.03 g/mol |
Nombre IUPAC |
3-iodo-6-(trifluoromethoxy)-2H-indazole |
InChI |
InChI=1S/C8H4F3IN2O/c9-8(10,11)15-4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H,13,14) |
Clave InChI |
ZVZMJKIGFPFVTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NN=C2C=C1OC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)
![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)

![[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)





![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)
![Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]-](/img/structure/B12283580.png)

![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)
